1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
Description
This compound belongs to the quinazoline-dione class, characterized by a bicyclic quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole moiety and aromatic groups. The oxadiazole ring at position 1 is linked to a 4-chlorophenyl group, while position 3 is substituted with a 3,4-dimethylphenyl group. The electron-withdrawing chlorine atom and methyl groups likely enhance lipophilicity and metabolic stability compared to simpler analogs.
Properties
CAS No. |
1207051-12-4 |
|---|---|
Molecular Formula |
C25H19ClN4O3 |
Molecular Weight |
458.9 |
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,4-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-15-7-12-19(13-16(15)2)30-24(31)20-5-3-4-6-21(20)29(25(30)32)14-22-27-23(28-33-22)17-8-10-18(26)11-9-17/h3-13H,14H2,1-2H3 |
InChI Key |
VSQGTBOMTAOAQY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a novel derivative within the quinazoline family that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound and its analogs.
Synthesis of the Compound
The synthesis of quinazoline derivatives often involves multi-step organic reactions. The specific compound can be synthesized through the introduction of oxadiazole moieties into the quinazoline structure. This method enhances the biological activity by leveraging the pharmacophoric properties of both heterocycles.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various quinazoline derivatives against a range of pathogens. The compound demonstrated moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Inhibition zones reported ranged from 10 mm to 13 mm with MIC values around 70 mg/mL.
- Escherichia coli : Similar moderate activity was noted with inhibition zones around 11 mm.
These results indicate that modifications in the quinazoline structure can lead to enhanced antimicrobial properties compared to standard antibiotics like ampicillin and ciprofloxacin .
Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively studied. The compound exhibited notable cytotoxicity against various cancer cell lines. For example:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
These findings suggest that the compound may interfere with cellular proliferation pathways, making it a candidate for further development in cancer therapy .
Neuroprotective Effects
Quinazoline derivatives have also been explored for their neuroprotective properties. Some studies indicate that they may inhibit acetylcholinesterase activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Compounds similar to the one have shown promising results in inhibiting Aβ aggregation and cholinesterase activity .
The biological activities of this compound can be attributed to several mechanisms:
- DNA Gyrase Inhibition : Quinazoline derivatives have been identified as effective inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.
- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress in cells.
- Cholinesterase Inhibition : The ability to inhibit acetylcholinesterase suggests a potential role in managing neurodegenerative conditions.
Case Studies and Research Findings
Research has consistently shown that modifications on the quinazoline scaffold can lead to enhanced biological activities:
- A study reported that compounds with electron-withdrawing groups (like -Cl) exhibited improved antibacterial properties compared to their counterparts .
- Another investigation highlighted the antiviral potential of similar quinazoline derivatives against vaccinia and adenovirus, indicating a broad spectrum of activity beyond antibacterial and anticancer effects .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of quinazoline derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance:
- A study highlighted that derivatives containing the oxadiazole moiety exhibited significant cytotoxic effects against various cancer cell lines, suggesting that the incorporation of this structure enhances anticancer activity .
- In particular, compounds similar to the one discussed have been found to inhibit RET kinase activity, which is crucial for certain cancer types .
Anti-inflammatory Effects
Research indicates that compounds with oxadiazole structures can exhibit anti-inflammatory properties. These compounds may inhibit specific pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
Antioxidant Properties
The presence of the oxadiazole ring in this compound contributes to its antioxidant capabilities. Antioxidants are essential for neutralizing free radicals in biological systems, thus protecting cells from oxidative stress .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole moiety is susceptible to nucleophilic attack at the C-5 position. Reactions with nucleophiles (e.g., amines, thiols) typically proceed under mild acidic or basic conditions:
These reactions enable functionalization of the oxadiazole ring for further derivatization, such as forming semicarbazides or thiosemicarbazides .
Oxidation and Reduction of the Quinazoline Core
The quinazoline-2,4-dione system undergoes redox reactions at the carbonyl groups:
| Reaction Type | Reagent | Outcome | Application |
|---|---|---|---|
| Reduction | NaBH4 in THF | Partial reduction to dihydroquinazoline | Enhances solubility in polar media |
| Oxidation | KMnO4 in acidic medium | Cleavage of the dione ring to carboxylic acid derivatives | Degradation studies |
Reduction is particularly useful for modifying electron density, influencing binding to biological targets like DNA gyrase.
Cyclization Reactions
The compound’s hydrazide intermediates (from oxadiazole ring-opening) participate in cyclization to form fused heterocycles:
| Cyclization Agent | Conditions
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Table 2. Elemental Analysis Comparison (Compound from )
| Element | Calculated (%) | Found (%) | Deviation |
|---|---|---|---|
| C | 63.15 | 63.08 | -0.07 |
| H | 3.98 | 3.61 | -0.37 |
| N | 3.74 | 3.37 | -0.37 |
Key Research Findings
- Substituent Position Matters : Para-substituted chlorophenyl groups (as in the target compound and ’s analog) may enhance binding to hydrophobic pockets in biological targets compared to ortho-substituted variants .
- Heterocycle Impact : Quinazoline-dione derivatives generally exhibit higher metabolic stability than triazole-thione systems, as seen in ’s compound, which showed nitrogen content deviations indicative of instability .
- Synthetic Challenges : Complex heterocyclic systems often face purity issues, as evidenced by elemental analysis discrepancies in triazole-thione derivatives .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with the quinazoline core formation followed by oxadiazole incorporation. Key steps include cyclocondensation of precursors (e.g., chlorophenyl-substituted intermediates) under reflux in solvents like DMF or DMSO. Optimization may involve varying catalysts (e.g., K₂CO₃), temperature (80–120°C), and reaction times. Purity is monitored via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (MS) are essential for confirming molecular connectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O in quinazoline-dione). High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while X-ray crystallography (if crystalline) resolves stereochemistry .
Q. How can researchers assess the compound's preliminary biological activity?
Begin with in vitro assays targeting enzymes or receptors relevant to quinazoline derivatives (e.g., tyrosine kinases, antimicrobial targets). Use cell viability assays (MTT) on cancer lines (e.g., HeLa, MCF-7) and microbial inhibition tests (MIC against E. coli, S. aureus). Compare results to structurally similar compounds with known activities .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies be designed to elucidate key pharmacophores?
Systematically modify substituents on the quinazoline (e.g., 3,4-dimethylphenyl) and oxadiazole (e.g., 4-chlorophenyl) moieties. Synthesize analogs with halogen substitutions (Br, F), alkyl chains, or methoxy groups. Evaluate changes in bioactivity (e.g., IC₅₀ shifts in enzyme inhibition) and correlate with computational docking results .
Q. What strategies resolve contradictory data in biological activity across studies?
Contradictions may arise from assay variability (e.g., cell line sensitivity) or pharmacokinetic factors (e.g., solubility). Use orthogonal assays (e.g., fluorescence polarization vs. enzyme-linked assays) and validate findings in ex vivo models. Perform solubility/stability tests under physiological pH (6.8–7.4) to identify confounding factors .
Q. What computational methods are suitable for mechanistic studies?
Molecular docking (AutoDock, Schrödinger) predicts binding modes to targets like EGFR or DHFR. Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 50–100 ns. Quantum mechanical calculations (DFT) evaluate electronic properties influencing reactivity .
Methodological Challenges and Future Directions
Q. How can researchers address low solubility in biological assays?
Introduce hydrophilic groups (e.g., –OH, –COOH) or formulate with cyclodextrins/nanoparticles. Solubility parameters (LogP) should be calculated (e.g., using ChemAxon) and experimentally validated in PBS or DMSO/water mixtures .
Q. What are prioritized future research areas for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
